molecular formula C11H10ClN3O B5791046 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide

3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide

Cat. No. B5791046
M. Wt: 235.67 g/mol
InChI Key: YPKJUWVWNUJUBR-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide, also known as CPACB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPACB is a small molecule inhibitor of the protein kinase CK2, a highly conserved serine/threonine kinase that plays a critical role in cell survival, proliferation, and differentiation.

Mechanism of Action

3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide is a selective inhibitor of CK2 that binds to the ATP-binding site of the kinase domain. CK2 is a tetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide inhibits CK2 by preventing the binding of ATP and substrate to the catalytic subunit, thereby blocking the phosphorylation of downstream targets. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to be highly selective for CK2, with minimal activity against other kinases.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide induces apoptosis by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9). In animal models of Alzheimer's disease, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide reduces tau phosphorylation and improves cognitive function by inhibiting CK2 activity. In viral infections, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide inhibits viral replication by targeting CK2, which is required for the phosphorylation of viral proteins.

Advantages and Limitations for Lab Experiments

3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has several advantages for lab experiments, including its high selectivity for CK2, its ability to inhibit CK2 activity in vitro and in vivo, and its potential applications in various fields. However, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide also has some limitations, including its low solubility in aqueous solutions, its relatively low potency compared to other CK2 inhibitors, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide, including the development of more potent and selective CK2 inhibitors, the investigation of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide's potential applications in other fields, such as immunology and stem cell research, and the exploration of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide's mechanisms of action and downstream targets. Additionally, the use of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer treatment. Overall, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide represents a promising tool for scientific research and has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide involves a multistep process that starts with the reaction of 4-chloroaniline with ethyl cyanoacetate to form 3-(4-chlorophenylamino)-2-cyanoacrylate. This intermediate is then reacted with acetic anhydride to form the corresponding 2-acetoxy derivative, which is finally cyclized to give 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its overexpression and deregulation in various types of cancer. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, CK2 has been implicated in the regulation of tau protein phosphorylation, a key event in the pathogenesis of Alzheimer's disease. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, CK2 has been shown to play a critical role in the replication of various viruses, including HIV, HCV, and influenza virus. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to inhibit the replication of these viruses by targeting CK2.

properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-cyanobut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-7(10(6-13)11(14)16)15-9-4-2-8(12)3-5-9/h2-5,15H,1H3,(H2,14,16)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKJUWVWNUJUBR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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